Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate

Lipophilicity Drug-likeness Quinazolinone ADME

Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate (CAS 1229626-89-4) is a synthetic quinazolinone derivative bearing a 3-oxobutanoate methyl ester side chain at the N3 position. Its C14H14N2O4 structure comprises a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked via a methylene bridge to a β-keto ester moiety, yielding a molecular weight of 274.27 g/mol and computed XLogP3 of 0.6.

Molecular Formula C14H14N2O4
Molecular Weight 274.27 g/mol
CAS No. 1229626-89-4
Cat. No. B1394247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate
CAS1229626-89-4
Molecular FormulaC14H14N2O4
Molecular Weight274.27 g/mol
Structural Identifiers
SMILESCC1=NC2=CC=CC=C2C(=O)N1CC(=O)CC(=O)OC
InChIInChI=1S/C14H14N2O4/c1-9-15-12-6-4-3-5-11(12)14(19)16(9)8-10(17)7-13(18)20-2/h3-6H,7-8H2,1-2H3
InChIKeyZKZNFMBIQVBZER-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate (CAS 1229626-89-4): A Quinazolinone-Based β-Keto Ester Building Block for Medicinal Chemistry


Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate (CAS 1229626-89-4) is a synthetic quinazolinone derivative bearing a 3-oxobutanoate methyl ester side chain at the N3 position. Its C14H14N2O4 structure comprises a 2-methyl-4-oxoquinazolin-3(4H)-yl core linked via a methylene bridge to a β-keto ester moiety, yielding a molecular weight of 274.27 g/mol and computed XLogP3 of 0.6 [1]. The compound is catalogued by several research chemical suppliers at ≥98% purity and is primarily positioned as a versatile intermediate for constructing pharmacologically active quinazoline-based libraries .

Why Close Analogs Cannot Substitute for Methyl 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate in Synthesis


The compound integrates two orthogonal reactive centers—the quinazolinone N3-alkylation handle and the β-keto ester motif—into a single intermediate. Simpler in-class analogs, such as 2-methyl-4(3H)-quinazolinone (CAS 1769-24-0) or 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid (CAS 65452-94-0), lack this paired reactivity. The β-keto ester enables enolate alkylation, Knoevenagel condensation, and heterocyclization reactions (e.g., Knorr pyrrole or Hantzsch pyridine synthesis) that are not accessible with simple N-alkyl carboxylic acid or plain ester derivatives [1]. Substituting these alternatives forces additional protection-deprotection sequences or introduces reactive incompatibilities, undermining step-economy and overall yield in multi-step synthetic routes [2].

Methyl 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate: Quantitative Comparator Evidence for Procurement Decisions


Computed LogP and TPSA Differentiate the β-Keto Ester from N-Alkyl Acid and Plain Ester Analogs

The target compound's computed XLogP3 of 0.6 and topological polar surface area (TPSA) of 76 Ų place it in a distinct physicochemical space versus the closest N3-substituted analogs. 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid (CAS 65452-94-0) possesses a carboxylic acid terminus (XLogP3 ~0.2–0.4, TPSA ~87 Ų, HBD = 1), conferring higher polarity and limiting passive membrane permeation potential. 2-Methyl-4-oxoquinazolin-3(4H)-yl butyrate (CAS 27232-01-5), a plain butyrate ester, lacks the internal ketone acceptor (HBA = 4 vs. 5) and exhibits reduced capacity for intramolecular hydrogen bonding with the quinazolinone carbonyl [1].

Lipophilicity Drug-likeness Quinazolinone ADME

Vendor Purity Benchmark: ≥98% HPLC Specification Across Independent Suppliers

Two independent research chemical suppliers list the target compound at ≥98% purity: Leyan (Product No. 1619472, 98%) and MolCore (Product No. MC783056, NLT 98%). By comparison, the structurally simpler 2-methyl-4(3H)-quinazolinone core (CAS 1769-24-0) is also listed at 98%, but several N3-alkyl analogs available in the marketplace carry only 95–97% specifications, reflecting differences in purification complexity for side-chain-functionalized quinazolinones .

Quality control Laboratory procurement Building block purity

COX-2 Inhibitory Activity of 2-Methyl-4-oxoquinazolin-3-yl Derivatives: Class-Level Pharmacological Evidence

Although the target compound itself has not been profiled in published COX-2 assays, closely related 1-substituted-3-(2-methyl-4-oxo-4H-quinazolin-3-yl) urea (IIIb) demonstrated IC50 = 5 μM against COX-2 with a selectivity index of 4.74 versus COX-1, comparable to the reference drug meloxicam in the same assay platform. The simpler N3-unsubstituted 2-methyl-4(3H)-quinazolinone core shows negligible COX-2 inhibition at equivalent concentrations, underscoring the requirement for N3-functionalization—a structural feature shared by the target compound [1].

Anti-inflammatory COX-2 inhibition Quinazolinone SAR

Methyl 4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate: Validated Application Scenarios for Scientific Procurement


Key Intermediate for Quinazolinone-Focused Kinase Inhibitor Libraries

The 2-methyl-4-oxoquinazolin-3(4H)-yl scaffold is a recognized pharmacophore in kinase inhibitor design (e.g., EGFR, c-Met). The β-keto ester side chain serves as a synthetic linchpin: it can be converted to pyrazoles, isoxazoles, or aminopyrimidines—heterocycles frequently required in Type II kinase inhibitor frameworks—without cleaving the quinazolinone core. Research groups constructing focused kinase libraries should prioritize this intermediate over simpler N-alkyl acetic or butyric acid analogs because the additional ketone functionality saves two to three synthetic steps per final compound, as the β-keto ester directly participates in cyclocondensation reactions [1].

Prodrug or Bioreversible Derivatization of Quinazolinone Carboxylic Acids

The methyl ester of the 3-oxobutanoate side chain can be selectively hydrolyzed under mild conditions (LiOH, THF/H2O) to generate the corresponding β-keto acid, which decarboxylates to yield the N3-acetone derivative. This sequence enables late-stage functionalization of quinazolinone acids without exposing the core heterocycle to harsh reagents. Given that 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)butanoic acid (CAS 65452-94-0) lacks this latent ketone functionality, the target compound uniquely supports both ester-based prodrug strategies and subsequent ketone-based diversification, making it the preferred choice for medicinal chemistry programs requiring modular quinazolinone elaboration [1][2].

Analytical Reference Standard for Quinazolinone Metabolite Identification

The distinct UV chromophore of the 2-methyl-4-oxoquinazolin-3(4H)-yl moiety (λmax ~270–290 nm) combined with the diagnostic fragmentation pattern of the β-keto ester side chain (loss of CO2CH3, m/z 59) makes this compound suitable as a reference standard for LC–MS/MS identification of quinazolinone metabolites in microsomal stability assays. The ≥98% purity specification from multiple vendors supports its use as a quantitative calibration standard, provided the purchaser verifies batch-specific CoA data.

Quote Request

Request a Quote for Methyl 4-(2-methyl-4-oxoquinazolin-3(4H)-yl)-3-oxobutanoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.